![molecular formula C20H19F3N2O4S B2492882 N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide CAS No. 1788830-83-0](/img/structure/B2492882.png)
N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of chemicals known for their complex synthesis processes, intricate molecular structures, and diverse chemical properties. Such compounds often find applications in various fields of chemistry and pharmacology, particularly as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
Synthesis of similar trifluoromethylated and sulfonamide-containing compounds involves multiple steps, including the use of para-methyl-acetophenone and ethyl trifluoroacetate as starting materials. The reaction conditions, such as the amount of base, solvent, temperature, and time, significantly affect the yield (Zhang Peng-yun, 2013).
Molecular Structure Analysis
Structural characterization techniques such as FT-IR, 1HNMR, and X-ray diffraction play a crucial role in determining the molecular structure of synthesized compounds. These techniques confirm the formation of the targeted molecular framework and help in understanding the spatial arrangement of atoms (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds exhibit varied chemical reactivity, including the ability to undergo 1,3-dipolar cycloaddition, which forms complex structures with high regio- and stereo-selectivity. Such reactions are fundamental for creating compounds with specific pharmacological properties (Hiroyasu Tsuge et al., 1995).
科学的研究の応用
Chemical Synthesis and Modification
Research into the synthesis and modification of compounds with sulfonamide groups, such as the one mentioned, often explores novel pathways to introduce functional groups that can significantly affect the physical, chemical, and biological properties of these molecules. For instance, the study by Nadano et al. (2006) discusses the divergent chemical synthesis of prolines bearing fluorinated one-carbon units, showcasing methodologies that could potentially be applied to compounds like the one for creating optically active prolines with a trifluoromethyl group (Nadano et al., 2006).
Advanced Materials and Environmental Applications
Compounds with sulfonamide groups have been utilized in the development of advanced materials, such as in the creation of novel sulfonated nanofiltration membranes for water treatment. A study by Liu et al. (2012) illustrates the synthesis of sulfonated aromatic diamine monomers used to prepare thin-film composite nanofiltration membranes, which could imply potential environmental applications for similar compounds (Liu et al., 2012).
Biological and Pharmaceutical Research
Sulfonamide compounds are extensively studied for their biological and pharmaceutical properties. For example, the work by Azab et al. (2013) focuses on synthesizing new heterocyclic compounds containing a sulfonamido moiety with potential antibacterial activities (Azab et al., 2013). Similarly, Devi and Awasthi (2020) explored sulfonamide phenylalanine analogues for their antibacterial, antifungal, anticancer properties, and their ability to inhibit the p53 tumor suppressor-DNA complex, indicating a broad scope of biomedical research applications for such compounds (Devi & Awasthi, 2020).
Environmental Impact Studies
Studies have also been conducted on the environmental impact of sulfonamide compounds, particularly those with perfluoroalkyl groups. Shoeib et al. (2004) investigated the indoor and outdoor air concentrations and phase partitioning of perfluoroalkyl sulfonamides, which are considered emerging persistent organic pollutants. This type of research is critical for understanding the environmental fate and transport of such compounds (Shoeib et al., 2004).
特性
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4S/c21-20(22,23)15-4-1-12(2-5-15)17(26)11-24-30(28,29)16-9-13-3-6-18(27)25-8-7-14(10-16)19(13)25/h1-2,4-5,9-10,17,24,26H,3,6-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBOBIMOEVRKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CC=C(C=C4)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2492801.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2492802.png)
![Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B2492804.png)
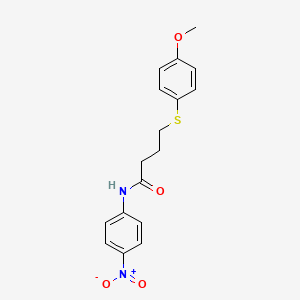
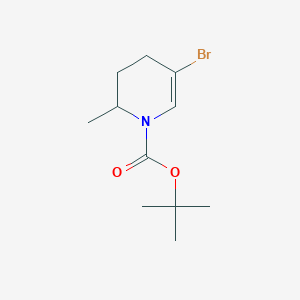
![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)
![(E)-N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2492813.png)
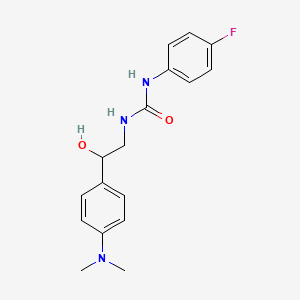
![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)
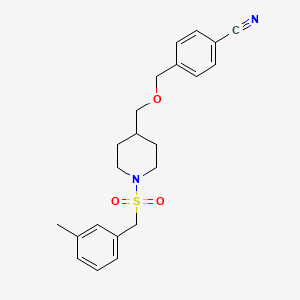
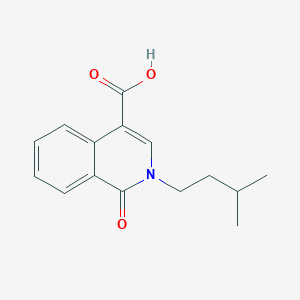
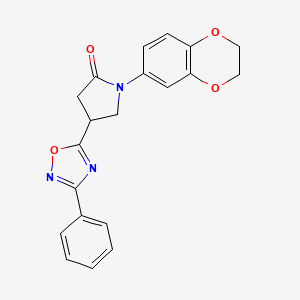
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)
![1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B2492822.png)